2-chloro-N-(4-hydroxy-3-nitrophenyl)acetamide
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Overview
Description
2-chloro-N-(4-hydroxy-3-nitrophenyl)acetamide is an organic compound with the molecular formula C8H7ClN2O4 It is a derivative of acetamide, featuring a chloro group, a hydroxy group, and a nitro group attached to a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-(4-hydroxy-3-nitrophenyl)acetamide typically involves the reaction of 4-hydroxy-3-nitroaniline with chloroacetyl chloride. The reaction is carried out in the presence of a base, such as sodium carbonate, to neutralize the hydrochloric acid formed during the reaction. The mixture is stirred at room temperature, and the product is isolated by filtration and drying .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-(4-hydroxy-3-nitrophenyl)acetamide undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a quinone derivative.
Reduction: The nitro group can be reduced to an amino group, resulting in the formation of 2-chloro-N-(4-hydroxy-3-aminophenyl)acetamide.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like hydrogen gas with a palladium catalyst or iron powder in acidic conditions.
Substitution: Nucleophiles like ammonia or thiols in the presence of a base.
Major Products
Oxidation: Quinone derivatives.
Reduction: 2-chloro-N-(4-hydroxy-3-aminophenyl)acetamide.
Substitution: Various substituted acetamides depending on the nucleophile used.
Scientific Research Applications
2-chloro-N-(4-hydroxy-3-nitrophenyl)acetamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Explored for its potential use in developing new therapeutic agents due to its ability to interact with biological targets.
Industry: Utilized in the production of dyes and pigments due to its chromophoric properties.
Mechanism of Action
The mechanism of action of 2-chloro-N-(4-hydroxy-3-nitrophenyl)acetamide involves its interaction with specific molecular targets. For instance, its antibacterial activity is attributed to its ability to inhibit bacterial enzymes, leading to cell lysis. The chloro group enhances its binding affinity to the target enzyme, stabilizing the molecule and promoting its biological activity .
Comparison with Similar Compounds
Similar Compounds
2-chloro-N-(2-hydroxy-5-nitrophenyl)acetamide: Similar structure but with the hydroxy and nitro groups in different positions.
2-chloro-N-(4-fluoro-3-nitrophenyl)acetamide: Similar structure but with a fluoro group instead of a hydroxy group.
Uniqueness
2-chloro-N-(4-hydroxy-3-nitrophenyl)acetamide is unique due to the specific positioning of its functional groups, which influences its reactivity and biological activity
Properties
Molecular Formula |
C8H7ClN2O4 |
---|---|
Molecular Weight |
230.60 g/mol |
IUPAC Name |
2-chloro-N-(4-hydroxy-3-nitrophenyl)acetamide |
InChI |
InChI=1S/C8H7ClN2O4/c9-4-8(13)10-5-1-2-7(12)6(3-5)11(14)15/h1-3,12H,4H2,(H,10,13) |
InChI Key |
UAVFXAQMLALKCN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1NC(=O)CCl)[N+](=O)[O-])O |
Origin of Product |
United States |
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